Product packaging for Direct Fast Red 3B(Cat. No.:CAS No. 6358-29-8)

Direct Fast Red 3B

Cat. No.: B1581433
CAS No.: 6358-29-8
M. Wt: 660.7 g/mol
InChI Key: UPWKNFZOZGYCQR-UHFFFAOYSA-N
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Description

Direct red 39 is a dark red powder. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H28N4O8S2 B1581433 Direct Fast Red 3B CAS No. 6358-29-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate
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InChI

InChI=1S/C32H28N4O8S2.2Na/c1-4-44-25-10-8-24(9-11-25)33-34-27-12-5-21(15-19(27)2)22-6-13-28(20(3)16-22)35-36-32-29(37)14-7-23-17-26(45(38,39)40)18-30(31(23)32)46(41,42)43;;/h5-18,37H,4H2,1-3H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2
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InChI Key

SLZCDQVDTBWJND-UHFFFAOYSA-L
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Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+]
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Molecular Formula

C32H26N4Na2O8S2
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DSSTOX Substance ID

DTXSID8025204
Record name C.I. Direct Red 39
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Molecular Weight

704.7 g/mol
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Physical Description

Direct red 39 is a dark red powder. (NTP, 1992), Dark red solid; [CAMEO]
Record name DIRECT RED 39
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

6358-29-8
Record name DIRECT RED 39
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Record name 1,3-Naphthalenedisulfonic acid, 8-[2-[4'-[2-(4-ethoxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2)
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Record name Disodium 8-[[4'-[(4-ethoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name DIRECT RED 39
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Contextualization of Direct Fast Red 3b Within Azo Dye Chemistry and Its Industrial Legacy

Direct Fast Red 3B is classified as a multi-azo dye, a major group of colorants that constitute over 50% of the dyes used in various industries. worlddyevariety.comcore.ac.uk Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which are responsible for their color. chemicalbook.comcymitquimica.com Direct dyes, also known as substantive dyes, are water-soluble anionic compounds that can be applied directly to substrates, especially cellulosic fibers like cotton, linen, and rayon, without the need for a fixing agent or mordant. redsundyechem.com

The industrial legacy of this compound and similar direct dyes is rooted in their affordability and ease of application. redsundyechem.com They have been widely used in the textile, paper, and leather industries to impart bright colors. worlddyevariety.comredsundyechem.com Specifically, this compound has been utilized for dyeing and printing on viscose fabric, and to a lesser extent, on silk and wool. worlddyevariety.com It is also suitable for dyeing leather and paper. worlddyevariety.com Despite their ease of use, a significant drawback of direct dyes is their poor wash fastness, meaning they tend to bleed with each wash unless an after-treatment is applied. redsundyechem.com However, they can exhibit good light fastness, resisting fading when exposed to light. redsundyechem.com

Mechanistic Investigations of Direct Fast Red 3b Behavior

Fundamental Chemical Reaction Pathways

The chemical transformation of azo dyes like Direct Fast Red 3B can proceed through either oxidative or reductive pathways, significantly influencing their degradation and environmental fate. nih.gov The robust nature of these dyes often necessitates advanced oxidation processes (AOPs) for effective breakdown. mdpi.comresearchgate.net These processes generate highly reactive species, such as hydroxyl radicals (•OH), which are primarily responsible for the dye's degradation. mdpi.com The reaction environment, particularly its oxidative or reductive status, plays a crucial role in the metabolic pathways of microbial degradation. nih.gov While reductive enzymes show higher activity under anaerobic conditions, a minimal amount of oxygen is often required for the action of oxidative enzymes. nih.gov

In oxidative degradation, the process often begins with an attack on the chromophore, the part of the molecule responsible for its color. mdpi.com This leads to a rapid decolorization of the dye solution. mdpi.com Subsequent reactions involve the breakdown of the aromatic structures within the dye molecule. mdpi.com For instance, in a photo-Fenton-like process using UV/Mn²⁺-H₂O₂, the azo bond in Reactive Brilliant Red X-3B is readily decomposed into nitrogen gas (N₂). mdpi.com However, the triazinyl group has been observed to be more resistant to ring-opening. mdpi.com The degradation process is also influenced by pH, with acidic conditions generally favoring the reaction. mdpi.comresearchgate.net

Reductive processes, on the other hand, typically involve the cleavage of the azo bond (–N=N–), which is a key step in the decolorization of the dye. nih.gov Bacterial degradation, for example, often proceeds through a reductive pathway rather than an oxidative one. nih.gov This reductive cleavage can lead to the formation of various aromatic amine intermediates. nih.gov

It is important to note that the intermediates formed during both oxidative and reductive transformations can sometimes be more toxic than the parent dye molecule. nih.gov Therefore, complete mineralization to harmless substances like CO₂, H₂O, and inorganic ions is the ultimate goal of any degradation process.

A defining characteristic of reactive dyes like this compound is their ability to form stable covalent bonds with the substrate they are applied to, such as cellulose (B213188) fibers in textiles. arabjchem.org This covalent linkage is responsible for the high wash fastness of these dyes. arabjchem.org The key to this reactivity lies in the triazine ring present in the dye's molecular structure. arabjchem.org

The triazine ring acts as an electrophilic site, meaning it is susceptible to attack by nucleophiles. arabjchem.org In the context of textile dyeing, the hydroxyl groups (-OH) of cellulose act as these nucleophiles. arabjchem.orgsemanticscholar.org The reaction is a nucleophilic substitution, where a hydroxyl group from the cellulose fiber attacks a carbon atom in the triazine ring, leading to the displacement of a leaving group, typically a chlorine atom in monochlorotriazine dyes. arabjchem.org This results in the formation of a strong, stable ether bond between the dye and the fiber. semanticscholar.org

The reactivity of the triazine ring can be influenced by the number of leaving groups. For example, dichlorotriazine dyes are generally more reactive than monochlorotriazine dyes. The reaction conditions, such as pH and temperature, also play a crucial role in the efficiency of this covalent bonding process.

Beyond textiles, the reactivity of the triazine ring has been utilized in other applications, such as enzyme inhibition studies, where the dye can form covalent bonds with nucleophilic groups in the active site of an enzyme. Covalent triazine frameworks (CTFs) are another area of research where the reactivity of triazine-containing monomers is exploited to create porous, stable materials for applications like gas adsorption and catalysis. nih.govacs.org

Dye Aggregation Phenomena in Diverse Media

In aqueous solutions, dye molecules like this compound have a tendency to self-associate, forming aggregates that can range from simple dimers to more complex, higher-order structures. rsc.orgwhiterose.ac.uk This phenomenon is driven by a combination of factors, including the inherent planarity and amphiphilicity of the dye molecules. whiterose.ac.uk The hydrophobic parts of the dye molecules tend to minimize their contact with water, leading to their association.

The process of aggregation can be complex, often involving a stepwise progression from monomers to dimers, trimers, and then larger aggregates. biorxiv.orgbiorxiv.org The formation and breakage of these aggregates can be a dynamic process, with transitions occurring between different states. biorxiv.org For instance, studies on other dyes have shown that dimers can form and break rapidly, and this dynamic can be coupled to the formation of higher-order aggregates. biorxiv.org

The aggregation process can be influenced by several factors. The concentration of the dye is a primary driver; as the concentration increases, the likelihood of intermolecular interactions and subsequent aggregation also increases. acs.org The presence of electrolytes in the solution can also promote dye self-association. whiterose.ac.uk The specific nature of the dye molecule, including its size and the presence of different functional groups, will also dictate its tendency to aggregate. rsc.org

The structure of the resulting aggregates can vary. Two common forms are J-aggregates, characterized by a head-to-tail arrangement of the dye molecules, and H-aggregates, which involve a face-to-face or π-π stacking of the aromatic rings. acs.orgresearchgate.net The type of aggregate formed has a significant impact on the spectroscopic properties of the dye solution.

The formation of aggregates of this compound in solution leads to distinct changes in its spectroscopic properties, which can be observed using techniques like UV/Vis absorption and fluorescence spectroscopy. acs.orgnsf.gov These changes provide valuable insights into the type and extent of aggregation.

The aggregation of dye molecules can be characterized by shifts in the absorption spectrum. acs.org According to molecular exciton (B1674681) theory, the interaction of transition moments between the constituent dye molecules in an aggregate leads to a splitting of the excited state energy levels. This results in either a red-shift (bathochromic shift) or a blue-shift (hypsochromic shift) of the main absorption band compared to the monomeric dye. rsc.orgacs.org

J-aggregates , which are formed from a head-to-tail arrangement of dye molecules, typically exhibit a sharp, intense, and red-shifted absorption band, often referred to as the J-band. rsc.orgnsf.gov

H-aggregates , resulting from a face-to-face stacking of the dye molecules, show a blue-shifted absorption band. rsc.orgacs.org

Fluorescence spectroscopy is also a powerful tool for studying dye aggregation. The formation of aggregates can lead to either quenching (a decrease in fluorescence intensity) or enhancement of fluorescence. H-aggregates are often associated with significantly reduced or quenched fluorescence. acs.org In contrast, J-aggregates can sometimes exhibit enhanced fluorescence with a small Stokes shift. nsf.gov

Changes in the fluorescence lifetime and anisotropy can also indicate aggregate formation. For example, a decrease in the average fluorescence lifetime accompanied by an increase in steady-state anisotropy can be a sign of aggregation. rsc.org

The table below summarizes the typical spectroscopic shifts observed for different types of dye aggregates.

Aggregate TypeUV/Vis Absorption ShiftFluorescence Characteristics
H-aggregate Blue-shift (Hypsochromic)Often quenched or reduced fluorescence acs.org
J-aggregate Red-shift (Bathochromic)Can be fluorescent, sometimes with enhanced emission nsf.gov

By analyzing these spectral changes, researchers can characterize the nature of the aggregates formed and study the factors that influence the aggregation process.

The kinetics and morphology of this compound aggregation are significantly influenced by several environmental factors, including dye concentration, the pH of the solution, and the polarity of the solvent.

Concentration: The concentration of the dye is a primary determinant of aggregation. acs.org As the concentration increases, the intermolecular distance between dye molecules decreases, leading to a higher probability of self-association. acs.org This can result in a shift from predominantly monomeric species at low concentrations to dimers and higher-order aggregates at higher concentrations. biorxiv.org The rate of aggregation often shows a positive correlation with concentration, although complex dependencies can arise. acs.orgnih.gov In some cases, at very high concentrations, a transition to a negative rate order has been observed, suggesting more complex aggregation mechanisms at play. acs.org

pH: The pH of the aqueous solution can have a profound effect on dye aggregation by altering the charge distribution on the dye molecule. nih.govfu-berlin.de For ionizable dyes, changes in pH can affect the electrostatic interactions between molecules, either promoting or inhibiting aggregation. For instance, pH can influence the protonation state of functional groups, which in turn affects intermolecular hydrogen bonding and electrostatic repulsion or attraction. acs.org Studies on other systems have shown that aggregation can be favored within specific pH ranges where attractive forces overcome repulsive ones. acs.orgresearchgate.net The aggregation kinetics can also be highly dependent on pH, with some studies showing dramatically different aggregation rates under different acidic conditions. nih.gov

Solvent Polarity: The polarity of the solvent plays a crucial role in the thermodynamics and kinetics of dye aggregation. torvergata.itrsc.org In polar solvents like water, hydrophobic interactions are a major driving force for the aggregation of amphiphilic dye molecules, as the nonpolar parts of the molecules try to minimize their exposure to the polar solvent. torvergata.it Consequently, aggregation is often faster and more pronounced in more polar solvents. torvergata.itscielo.br Conversely, in non-polar solvents, dye aggregation can still occur, but the driving forces may be different, such as dipole-dipole interactions or the formation of J-aggregates. mdpi.com The solvent polarity can also influence the type of aggregate formed and its spectroscopic properties, leading to shifts in absorption and emission spectra. mdpi.comrsc.org

The following table summarizes the general influence of these factors on dye aggregation.

FactorGeneral Influence on Aggregation
Concentration Increasing concentration generally increases the extent and rate of aggregation. acs.org
pH Affects the charge state of the dye, influencing electrostatic interactions and aggregation propensity. nih.govfu-berlin.de
Solvent Polarity Higher polarity in aqueous systems often promotes aggregation due to hydrophobic effects. torvergata.itscielo.br

Aggregation Behavior on Material Surfaces and Biological Templates

The aggregation of this compound on various surfaces is a complex phenomenon influenced by the properties of both the dye and the substrate. This behavior is critical in applications ranging from textile dyeing to bio-sensing.

Clay Minerals:

The interaction between dyes and clay minerals is largely governed by the surface charge and structure of the mineral. Clay minerals such as montmorillonite (B579905) and kaolinite (B1170537) are commonly used in studies of dye aggregation. dtic.mil Montmorillonite, with its layered structure and ion exchange capabilities, can readily adsorb dye molecules. dtic.mil The adsorption process is often rapid and diffusion-controlled. geoscienceworld.org However, the aggregation of dye molecules on the clay surface is a more intricate process that depends on the dye-to-clay ratio. geoscienceworld.org

Nucleic Acids:

This compound can interact with nucleic acids, leading to aggregation on these biological templates. This interaction is of interest for the development of fluorogenic probes for biomolecular recognition. researchgate.net The aggregation of dyes on nucleic acid matrices can result in changes in their photophysical properties, a phenomenon termed "bioaggregachromism". researchgate.net

Studies with certain dyes have shown that they exhibit distinct titration profiles with double-stranded DNA (dsDNA) and RNA, indicating different interaction mechanisms. mdpi.com For instance, some dyes may bind to the grooves of dsDNA, while their interaction with RNA might involve the formation of different complexes between dye dimers and the RNA molecule. mdpi.com The formation of aggregates on nucleic acid surfaces can be confirmed by techniques such as circular dichroism spectroscopy. researchgate.net The hydrophobic regions of nucleic acids can enhance the affinity for dyes with hydrophobic functional groups. researchgate.netmdpi.com This interaction can be driven by electrostatic forces between the negatively charged nucleic acid molecules and positively charged components. googleapis.com

Polymeric Nanoparticles:

The aggregation behavior of dyes on polymeric nanoparticles is crucial for applications in drug delivery and bioimaging. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be functionalized to enhance their stability and circulation time in biological systems. pnas.org However, the aggregation of these nanoparticles can be a significant challenge, particularly for those made from high molecular weight polymers. nih.gov

The adsorption of hydrophobic polymers onto surfaces can lead to aggregation and channel clogging in microfluidic synthesis systems. nih.gov To mitigate this, strategies such as PEGylation (coating with polyethylene (B3416737) glycol) are employed to shield the nanoparticle surface from aggregation and opsonization. nih.gov The molecular weight of the PEG used can significantly impact the prevention of aggregation and adsorption of blood components, thereby increasing in vivo circulation time. nih.gov

The interaction between dyes like Cibacron Brilliant Red 3B-A and polymers such as chitosan (B1678972) can lead to the formation of micro- to nanometer-sized aggregates. researchgate.net This aggregation can induce photophysical changes in the dye, such as a bathochromic shift and changes in fluorescence emission. researchgate.net

Interactive Data Table: Aggregation of this compound on Various Surfaces

Surface TypeKey Interaction MechanismsFactors Influencing AggregationResulting Phenomena
Clay Minerals Electrostatic interactions, Ion exchange, Diffusion-controlled adsorption dtic.milgeoscienceworld.orgDye-to-clay ratio, Surface charge, Particle agglomeration geoscienceworld.orgmdpi.comRapid initial aggregation at high dye concentrations, Slower but higher eventual aggregation at low concentrations geoscienceworld.org
Nucleic Acids Groove binding (dsDNA), Complex formation (RNA), Electrostatic interactions mdpi.comgoogleapis.comNucleic acid structure (dsDNA vs. RNA), Hydrophobic interactions researchgate.netmdpi.comBioaggregachromism, Changes in photophysical properties (absorption and fluorescence) researchgate.net
Polymeric Nanoparticles Adsorption of hydrophobic polymers, Electrostatic interactions nih.govresearchgate.netPolymer molecular weight, Surface modifications (e.g., PEGylation), Charge ratio nih.govnih.govresearchgate.netFormation of micro- to nano-sized aggregates, Altered photophysical properties of the dye researchgate.net

Metal Ion Complexation and Catalytic Stability of this compound

The complexation of this compound with metal ions plays a significant role in its stability and catalytic applications. The dye possesses a strong affinity for metal ions, which can enhance its stability in various processes.

The presence of functional groups such as sulfonate and azo groups in the dye's structure facilitates the binding of metal ions. Chelation with metal ions like Fe³⁺ and Cu²⁺ can stabilize the dye molecule. This stabilization, however, might reduce its biodegradability.

In catalytic processes, the interaction with metal ions is crucial. For instance, in Fenton-like degradation studies, the presence of metal ions like Mn²⁺ can significantly influence the degradation rate of the dye. mdpi.com While Mn²⁺ alone may not directly degrade the dye, its coexistence with an oxidizing agent like H₂O₂ under UV irradiation leads to a synergistic effect, enhancing the degradation process. mdpi.com The catalytic activity is attributed to the generation of highly reactive radicals. researchgate.net

The stability of catalysts used in the degradation of azo dyes like Reactive Brilliant Red X-3B has been a subject of investigation. For example, a CuO/γ-Al₂O₃ catalyst has shown excellent reusability and stability in the catalytic wet peroxide oxidation of this dye. researchgate.net Similarly, Fe-based amorphous alloys have demonstrated high catalytic performance in degrading dyes, with the addition of other metals like Ni potentially promoting the generation of hydroxyl radicals and influencing the reaction kinetics. researchgate.netmdpi.com

The role of bivalent metal ions in catalyzed reductions has been studied in model systems. oup.com It is suggested that the metal ion can act as a Lewis acid, forming a complex with the reductant and stabilizing the transition state of the reaction. oup.com

Interactive Data Table: Metal Ion Complexation and Catalytic Effects

Metal IonEffect on this compoundCatalytic SystemObserved Outcome
Fe³⁺, Cu²⁺Chelation, Stabilization of the dye molecule -Enhanced stability, potentially reduced biodegradability
Mn²⁺Catalytic degradation in the presence of H₂O₂ and UV light mdpi.comUV/Mn²⁺-H₂O₂Synergistic effect leading to accelerated degradation of the dye mdpi.com
Fe (in alloys)Catalytic degradation researchgate.netmdpi.comFe-based amorphous alloysHigh degradation efficiency of similar dyes researchgate.netmdpi.com
Ni (in alloys)Promotion of hydroxyl radical generation mdpi.comFe-Ni based amorphous alloysIncreased degradation rate of similar dyes mdpi.com

Advanced Degradation and Remediation Technologies for Direct Fast Red 3b Contaminants

Advanced Oxidation Processes (AOPs) for Decontamination

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances, and ultimately, into carbon dioxide and water. mdpi.comscielo.org.mx

The Fenton process and its variations are cornerstone AOPs that utilize the catalytic properties of metal ions, most commonly iron, to decompose hydrogen peroxide (H₂O₂) into hydroxyl radicals. nih.gov This classic reaction has been adapted into various "Fenton-like" systems using other transition metals or different operating conditions to enhance efficiency and expand applicability.

Co(II)/Bicarbonate/H₂O₂: The cobalt(II)-bicarbonate system has proven to be an effective catalyst for the decolorization of dye wastewater using H₂O₂ as the oxidant. researchgate.net Studies on the degradation of Reactive Brilliant Red X-3B, a typical azo dye, demonstrated that the Co²⁺-HCO₃⁻ system effectively degrades the dye under mild conditions. researchgate.net This process significantly improves the biodegradability of the dye solution, as evidenced by a substantial increase in the BOD₅/COD ratio from 0.046 to over 0.46. researchgate.net While color removal is high, the degree of mineralization can be low. researchgate.netmdpi.com For instance, in one study, 85% of the dye was eliminated, but complete mineralization was not achieved. nih.gov The reaction between H₂O₂ and bicarbonate can generate several reactive species, including peroxymonocarbonate (HCO₄⁻), which contributes to the degradation of organic compounds. nih.gov

UV/Mn(II)/H₂O₂: The combination of ultraviolet (UV) light with a manganese(II) catalyst and hydrogen peroxide establishes a photo-Fenton-like system. This approach was used to degrade Reactive Brilliant Red X-3B, demonstrating a significant synergistic effect. mdpi.com The degradation rate in the combined UV/Mn²⁺-H₂O₂ system was found to be 2.6 times greater than the sum of the degradation rates of the Mn²⁺/H₂O₂ and UV/H₂O₂ systems operating individually. mdpi.com This enhancement is attributed to the increased production of hydroxyl radicals, which play the dominant role in the decolorization and mineralization process. mdpi.com

Zero-Valent Iron/H₂O₂: The use of zero-valent iron (Fe⁰ or ZVI) as a catalyst in a heterogeneous Fenton-like process offers advantages such as easier catalyst recovery and reduced iron sludge. scielo.brrsc.org In this system, ZVI reacts with dissolved oxygen to produce hydrogen peroxide and subsequently generates hydroxyl radicals. rsc.org The process has been shown to be effective for the degradation of azo dyes. researchgate.net The efficiency of the Fe⁰/H₂O₂ system can be further enhanced by the application of a weak magnetic field (WMF), which promotes the corrosion of Fe⁰ and boosts the removal of pollutants. researchgate.net

Table 1: Comparison of Fenton-like Systems for Azo Dye Degradation

SystemTarget DyeKey FindingsReference
Co(II)/Bicarbonate/H₂O₂Reactive Brilliant Red X-3BIncreased BOD₅/COD ratio from 0.046 to >0.46; 85% dye elimination. researchgate.netnih.gov
UV/Mn(II)/H₂O₂Reactive Brilliant Red X-3BSynergistic effect observed; reaction rate constant (k_app) of 0.0951 min⁻¹ was 2.6 times the sum of individual processes. mdpi.com
Zero-Valent Iron/H₂O₂ + WMFBisphenol A (as model)Weak magnetic field enhanced BPA removal by 0.5–9.5 times under pH 3.0–6.0. researchgate.net

The cornerstone of Fenton and Fenton-like processes is the generation of the highly oxidizing hydroxyl radical (•OH), which has an electrochemical oxidation potential of 2.8 V. scielo.org.mx In the classic Fenton reaction, •OH is produced through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). nih.gov

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

In Fenton-like systems, other transition metals can also catalyze this decomposition. mdpi.com The generated hydroxyl radicals are highly reactive and non-selective. The primary reaction pathway for the degradation of azo dyes like Direct Fast Red 3B involves the attack of •OH on the molecule's chromophore. mdpi.com This attack breaks the conjugated bond system, particularly the -N=N- azo linkage, which is responsible for the dye's color, leading to rapid decolorization. mdpi.com The radical can also attack the aromatic rings, leading to ring-opening and subsequent mineralization into smaller organic acids, and eventually CO₂, H₂O, and inorganic ions. mdpi.com

Hybrid AOP systems combine two or more advanced oxidation technologies to enhance degradation efficiency through synergistic effects. nih.gov This synergy arises when the combined effect of the processes is greater than the sum of their individual effects. mdpi.comnih.gov

A prominent example is the photo-Fenton process (e.g., UV/Mn²⁺-H₂O₂), where UV irradiation accelerates the regeneration of the catalytic metal ion (e.g., Fe³⁺ to Fe²⁺) and also directly photolyzes H₂O₂, creating additional hydroxyl radicals. mdpi.comnih.gov Research on Reactive Brilliant Red X-3B degradation in a UV/Mn²⁺-H₂O₂ system quantified this synergy, showing the apparent reaction rate constant (k_app) for the hybrid system (0.0951 min⁻¹) was significantly higher than for the individual Mn²⁺/H₂O₂ (0.0030 min⁻¹) and UV/H₂O₂ (0.0368 min⁻¹) systems. mdpi.com The synergistic effect made the combined process 2.6 times more effective than the sum of the parts. mdpi.com

Other hybrid systems, such as combining hydrodynamic cavitation with photocatalysis or sonolysis with the Fenton process, also exhibit synergistic effects by enhancing mass transfer and activating the catalyst surface. researchgate.netdeswater.com

The efficiency of Fenton and Fenton-like systems is highly dependent on several key operational parameters.

pH: The solution pH is a critical factor, with most Fenton-based processes achieving maximum efficiency in acidic conditions, typically between pH 2 and 4. scielo.brresearchgate.net At higher pH values, the iron precipitates as ferric hydroxide, reducing catalyst availability and inhibiting •OH generation. scielo.br Conversely, a very low pH can also slow the reaction by forming complex iron species. For the UV/Mn²⁺-H₂O₂ system, the optimal pH for degrading X-3B was found to be 6. mdpi.com

Catalyst Concentration: The concentration of the metal ion catalyst (e.g., Fe²⁺, Mn²⁺) directly influences the rate of radical generation. Increasing the catalyst concentration generally boosts the degradation rate up to an optimal point. mdpi.com However, an excessive concentration of the catalyst can be detrimental, as the metal ions can act as scavengers of hydroxyl radicals, leading to a decrease in efficiency. mdpi.com For the UV/Mn²⁺-H₂O₂ system, the optimal Mn²⁺ concentration was determined to be 0.59 mmol/L. mdpi.com

Weak Magnetic Fields (WMF): The application of a weak magnetic field has been shown to enhance degradation in heterogeneous Fenton-like systems using zero-valent iron. The WMF promotes the corrosion of Fe⁰, increasing the availability of Fe²⁺ for the Fenton reaction and thus accelerating the degradation of pollutants. researchgate.net

Table 2: Optimal Parameters for AOP Degradation of Azo Dyes

ProcessParameterOptimal ValueOutcomeReference
Photo-FentonpH3>85% removal of Direct Red 81 brieflands.com
UV/Mn²⁺-H₂O₂pH6Optimal degradation of X-3B mdpi.com
UV/Mn²⁺-H₂O₂Mn²⁺ Conc.0.59 mmol/LOptimal degradation of X-3B mdpi.com
UV/Mn²⁺-H₂O₂H₂O₂ Conc.10 mmol/LOptimal degradation of X-3B mdpi.com
Microwave-FentonpH393% degradation of X-3B researchgate.net

Electrochemical technologies offer a clean and versatile method for treating dye wastewater. These methods use electrical energy to drive oxidation and reduction reactions, breaking down pollutants without the need for additional chemical reagents.

Three-Dimensional Biofilm Electrode Reactors (3D-BER): The 3D-BER is an innovative system that combines microbial degradation with electrochemical processes. nih.gov In a novel design for treating Reactive Brilliant Red X-3B (RBRX-3B), the reactor was divided into a bottom cathodic region and a top anodic region. nih.gov In the anaerobic cathodic zone, a biofilm immobilized on the cathode uses electrons from the electrode (or from H₂ produced via electrolysis) to reductively cleave the azo bonds of the dye, leading to decolorization. nih.gov This process was shown to increase the decolorization rate by 2.6-3.7 fold. nih.gov The aromatic amines produced from this reduction are then mineralized in the aerobic anodic zone. nih.gov Studies have shown that 3D-BERs can achieve high removal efficiency even at high influent concentrations of RBRX-3B (73.4% removal at 800 mg/L). mdpi.com

Anodic Oxidation: Anodic oxidation is an electrochemical process where pollutants are destroyed directly on the surface of an anode with a high oxygen evolution potential, or indirectly by electro-generated oxidants like hydroxyl radicals. tandfonline.comrsc.org In direct oxidation, the dye molecule adsorbs onto the anode surface and is oxidized via direct electron transfer. tandfonline.comiwaponline.com In indirect oxidation, water is discharged at the anode to produce •OH, which then attacks the dye molecules in the bulk solution. rsc.org The choice of anode material is crucial, with materials like Ti/SnO₂ and Boron-Doped Diamond (BDD) being effective. iwaponline.com The rate of dye removal in anodic oxidation increases with higher current density, but the efficiency is also influenced by pH and the specific structure of the dye. iwaponline.comsemanticscholar.org

A critical step in the degradation of azo dyes like this compound is the cleavage of the nitrogen-nitrogen double bond (-N=N-). restek.com In reductive electrochemical pathways, such as those occurring at the cathode of a 3D-BER, this bond is broken, resulting in the formation of aromatic amines. nih.govnih.gov The biofilm on the cathode plays a crucial role, utilizing electrons supplied by the electrical current to accelerate this reductive cleavage. nih.gov

R₁-N=N-R₂ + Electrons (e⁻) + Protons (H⁺) → R₁-NH₂ + H₂N-R₂

These resulting aromatic amines are often colorless but can be more toxic than the parent dye molecule. nih.gov Therefore, a complete treatment process requires their subsequent removal. In systems like the 3D-BER, these amines are transferred to an aerobic anodic zone where they are oxidized and mineralized. nih.gov In purely oxidative processes like anodic oxidation, the azo bond is typically broken by the attack of powerful oxidants like hydroxyl radicals, which can lead to a more direct mineralization of the entire molecule. mdpi.com

Electrochemical Degradation Pathways (e.g., Three-Dimensional Biofilm Electrode Reactors, Anodic Oxidation)

Biological Degradation and Bioremediation Strategies

Biological treatment methods are gaining prominence for the remediation of textile dye effluents due to their cost-effectiveness, environmental friendliness, and potential for complete mineralization of pollutants. researchgate.netmdpi.com These techniques harness the metabolic capabilities of various microorganisms to break down the complex structures of dyes like this compound into simpler, less harmful compounds.

A diverse range of microorganisms, including fungi, bacteria, yeasts, and algae, have demonstrated the ability to decolorize and degrade azo dyes. ijcmas.comnih.gov The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. researchgate.net This process is often carried out by enzymes such as azoreductases, laccases, and peroxidases produced by the microorganisms. researchgate.netijcmas.com

Yeast: Species like Meyerozyma guilliermondii have shown potential in the decolorization of dye wastewater.

Bacteria: Bacteria are widely used for dye removal, either as pure cultures or in consortia. ijcmas.com Pseudomonas stutzeri, for instance, has been reported to decolorize various dyes, including direct, congo red, and gentian violet. nih.govjournalbji.com Studies have shown its effectiveness in degrading di-azo dyes like Acid Blue 113, achieving significant decolorization within hours. nih.gov The degradation process often involves enzymes like azoreductase and laccase. nih.gov

The process of microbial action involves the breakdown of the dye molecule, leading to decolorization and, ideally, complete mineralization into carbon dioxide and water. ijcmas.com

Bioreactors are engineered systems that facilitate biological processes under controlled conditions. For the treatment of dye effluents, various bioreactor configurations are employed to optimize the contact between microorganisms and the contaminants.

Batch Biological Reactors: These are simple systems where the wastewater is loaded into the reactor, treated with a microbial culture for a specific period, and then discharged. Research has shown that a batch biological reactor can be effectively used as a post-treatment step after a chemical pre-treatment. For instance, after treating a solution of Reactive Brilliant Red X-3B with a Co2+/HCO3–/H2O2 system, a subsequent 8-hour aeration in a batch biological reactor resulted in a 44% removal of the Chemical Oxygen Demand (COD). researchgate.net

Flotation Bioreactors (FBR): FBR systems combine a biological reactor with a flotation unit for biomass separation. sigmadafclarifiers.com These are continuous, compact systems efficient in removing organic compounds. sigmadafclarifiers.com The process typically involves an anoxic-aerobic reactor with activated sludge where microorganisms degrade pollutants. The resulting microbial flocs are then separated via flotation. sigmadafclarifiers.com

Membrane Bioreactors (MBR): MBRs integrate biological treatment with membrane filtration, offering high-quality effluent suitable for reuse. upc.edu They have been successfully applied to treat textile wastewater with high COD concentrations, achieving significant COD and color removal. upc.edu

The choice of bioreactor depends on the specific characteristics of the wastewater, the desired treatment efficiency, and economic considerations.

The efficiency of microbial degradation of dyes like this compound is influenced by several environmental and operational parameters. researchgate.netneptjournal.com Optimizing these factors is crucial for maximizing the decolorization and mineralization rates.

FactorEffect on DegradationOptimal Conditions/Observations
pH Affects the activity of microbial enzymes and the surface charge of microbial cells. mdpi.comijcmas.com The solubility and ionization state of the dye molecule are also pH-dependent. mdpi.comresearchgate.netThe optimal pH for bacterial degradation often falls within a specific range, for instance, pH 5-7 for Pseudomonas stutzeri. journalbji.com For some systems, the ideal pH can be around 8. etasr.com
Temperature Influences microbial growth and the rate of enzymatic reactions. ijcmas.comMost bacteria used for dye degradation have an optimal temperature range of 30-40°C. ijcmas.com For example, Pseudomonas stutzeri shows optimal degradation at 35°C. journalbji.com
Nutrient Availability Microorganisms require sources of carbon and nitrogen for their growth and metabolic activities. The presence of a suitable co-substrate can enhance dye degradation.The addition of glucose or sucrose (B13894) (e.g., 2%) and a nitrogen source like ammonium (B1175870) sulfate (B86663) (e.g., 2%) has been shown to improve decolorization rates. journalbji.comresearchgate.net
Aeration The presence or absence of oxygen determines the metabolic pathway. Azo bond cleavage is typically favored under anoxic or anaerobic conditions, while the degradation of the resulting aromatic amines requires aerobic conditions. researchgate.netA sequential anaerobic-aerobic treatment process is often employed for complete mineralization. researchgate.net Some studies show high decolorization under static (anoxic) conditions. nih.gov
Dye Concentration High concentrations of dyes can be toxic to microorganisms, inhibiting their growth and degradation activity. researchgate.netBacteria like Pseudomonas stutzeri have been shown to tolerate high dye concentrations, up to 1100 ppm of Acid Blue 113. nih.gov However, decolorization efficiency generally decreases as the initial dye concentration increases. mdpi.com

The biodegradability of textile wastewater is often characterized by the ratio of its Biochemical Oxygen Demand (BOD5) to its Chemical Oxygen Demand (COD). A low BOD5/COD ratio indicates that the wastewater is difficult to treat biologically. matec-conferences.org For a substance to be considered readily biodegradable, a BOD5/COD ratio of 0.4 or higher is generally required. matec-conferences.orgresearchgate.net

Wastewater containing dyes like this compound often has a very low initial BOD5/COD ratio. For example, a solution of Reactive Brilliant Red X-3B was found to have an initial BOD5/COD ratio of 0.046. researchgate.net To improve the efficiency of biological treatment, a pre-treatment step is often necessary to break down the complex dye molecules into more biodegradable intermediates.

Advanced Oxidation Processes (AOPs) are commonly used for this purpose. researchgate.net For instance, treating the Reactive Brilliant Red X-3B solution with a Cobalt(II)/bicarbonate/hydrogen peroxide system significantly increased the BOD5/COD ratio to above 0.46, making it amenable to subsequent biological treatment. researchgate.net Similarly, the electro-Fenton process has been shown to increase the BOD5/COD ratio of dye solutions from as low as 0.0068 to 0.405. researchgate.net Ozonation is another pre-treatment method that can enhance the BOD/COD ratio of industrial effluents. matec-conferences.org

Treatment StageBOD5/COD RatioImplication
Raw Effluent (Reactive Brilliant Red X-3B) 0.046 researchgate.netPoorly biodegradable
After AOP Pre-treatment > 0.46 researchgate.netReadily biodegradable

This enhancement of the BOD5/COD ratio is a critical step in creating an effective integrated chemical-biological treatment system for dye-laden wastewater. researchgate.net

Adsorption and Biosorption for this compound Removal

Adsorption is a widely used physicochemical treatment method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.org The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

The removal of dyes like this compound through adsorption is governed by several interaction mechanisms between the dye molecule and the adsorbent surface. The specific mechanisms depend on the chemical nature of both the dye and the adsorbent. researchgate.net

Electrostatic Interactions: This is a primary mechanism, especially for ionic dyes. This compound is an anionic dye due to the presence of sulfonate groups (-SO3-). researchgate.net Adsorbents with a positively charged surface can effectively remove such dyes through strong electrostatic attraction. researchgate.netrsc.org

Hydrogen Bonding: Functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl groups) can form hydrogen bonds with atoms like oxygen and nitrogen in the dye molecule. This is a significant interaction for many dye-adsorbent systems. researchgate.netrsc.org

π-π Interactions: The aromatic rings present in the structure of this compound can interact with the aromatic structures on the surface of certain adsorbents (like activated carbon or biochar) through π-π stacking or conjugation. researchgate.netrsc.org

Surface Participation/Complexation: This involves the formation of complexes between the dye molecules and active sites on the adsorbent surface, which can include metal ions or other specific functional groups. rsc.orgresearchgate.net

Development and Characterization of Novel Adsorbent Materials (e.g., Clay-Biochar Composites, Hydrotalcite-like Layered Double Hydroxides, Immobilized Microbial Biomass)

The remediation of wastewater containing this compound and similar azo dyes has driven the development of innovative and cost-effective adsorbent materials. Research has focused on enhancing the adsorption capacity and efficiency of natural materials through modification and combination, leading to the creation of novel composites and biosorbents.

Clay-Biochar Composites

Characterization techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Fourier Transform Infrared (FTIR) spectroscopy confirm the successful impregnation of clay minerals onto the biochar surface. mdpi.comjournalspress.com The mechanism of adsorption onto these composites is multifaceted, involving electrostatic interactions, hydrogen bonding, and π–π interactions between the dye molecules and the adsorbent surface. mdpi.com

Hydrotalcite-like Layered Double Hydroxides (LDHs)

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are highly efficient for removing anionic dyes like this compound. researchgate.netmdpi.com Their unique structure consists of positively charged brucite-like layers, which can incorporate and exchange various anions, including anionic dye molecules. mdpi.comnih.govmdpi.com This anion exchange capability is a primary mechanism for dye removal. researchgate.netmdpi.com

New synthesis methods, such as forced hydrolysis in a polyol medium, have been used to create novel Co-Fe-based LDHs with acetate (B1210297) as the intercalated anion. nih.gov These materials exhibit exceptionally high adsorption capacities, with one study reporting a maximum uptake of 588 mg/g for Direct Red 2. nih.gov This high capacity is attributed to a dual mechanism: physisorption on the external surface and, more significantly, the intercalation of dye molecules into the interlayer spaces via anion exchange. nih.gov The adsorption process is influenced by factors such as pH, contact time, and initial dye concentration. nih.gov

Immobilized Microbial Biomass

Biosorption using microbial biomass, such as yeast and fungi, presents an eco-friendly and cost-effective alternative for dye removal. researchgate.net To overcome the challenges of handling microbial biomass in wastewater treatment, such as separation and potential clogging, immobilization technology is employed. frontiersin.org This involves entrapping microbial cells within a porous polymer matrix, like sodium alginate, to form easy-to-handle beads or particles. nih.govnih.gov

Biosorbents created from residual Saccharomyces pastorianus (brewer's yeast) biomass immobilized in sodium alginate have shown significant efficiency in removing reactive red dyes. nih.govmdpi.com The immobilization protects the cells from toxic pollutants and allows for greater stability and reusability of the biosorbent. frontiersin.orgnih.gov Studies on Brilliant Red HE-3B, a similar reactive dye, demonstrated a high biosorption capacity, which was modeled effectively using equilibrium isotherms. nih.gov The process is influenced by operational parameters including pH, flow rate, and initial dye concentration. nih.govmdpi.com

Adsorption Isotherm and Kinetic Modeling for Process Optimization

To optimize the design of adsorption systems for this compound removal, it is essential to understand the equilibrium and kinetics of the process. Adsorption isotherm and kinetic models are mathematical tools used to describe and predict the behavior of the adsorption process.

Adsorption Isotherm Modeling

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. mdpi.com The Langmuir and Freundlich models are the most commonly applied isotherms in dye adsorption studies. mdpi.comicm.edu.plresearchgate.net

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, with no interaction between adsorbed molecules. icm.edu.plresearchgate.net Numerous studies on the adsorption of red dyes onto various adsorbents, including clay-biochar composites, activated charcoal, and modified sawdust, have found that the experimental data fits the Langmuir model well. mdpi.comresearchgate.netresearchgate.netdergipark.org.tr This suggests that monolayer coverage is the dominant adsorption mechanism.

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and is not restricted to monolayer formation. icm.edu.pldergipark.org.tr

The table below summarizes the findings of isotherm modeling from various studies on red dye adsorption.

AdsorbentDyeBest Fit Isotherm ModelMaximum Adsorption Capacity (q_m, mg/g)Reference
Clay-Biochar CompositeReactive Brilliant Red X-3BLangmuirNot specified mdpi.comresearchgate.net
Activated CharcoalBrilliant Red HE-3BLangmuir93.46 researchgate.net
Treated Bamboo SawdustDirect Red 81Freundlich, Halsey13.83 (from Langmuir plot) dergipark.org.tr
Cu-MOFDirect Red 31Langmuir1244.8 iwaponline.com

Kinetic Modeling

Adsorption kinetics describe the rate of dye uptake, which is crucial for determining the time required to reach equilibrium and for understanding the controlling mechanism of the adsorption process. researchgate.netresearchgate.net The pseudo-first-order and pseudo-second-order models are widely used to analyze kinetic data.

Pseudo-first-order model: This model assumes the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netmedcraveonline.com

A vast body of research consistently shows that the adsorption of various dyes, including reactive reds, onto different adsorbents is best described by the pseudo-second-order kinetic model. mdpi.comicm.edu.plresearchgate.netdergipark.org.trresearchgate.net This indicates that chemical adsorption is the primary mechanism controlling the rate of the process. researchgate.netmedcraveonline.com

AdsorbentDyeBest Fit Kinetic ModelKey FindingReference
Clay-Biochar CompositeReactive Brilliant Red X-3BPseudo-second-orderAdsorption equilibrium reached after 24 hours. mdpi.com
YeastCochineal Red APseudo-second-orderEquilibrium reached after 105-120 minutes. icm.edu.pl
Activated CharcoalBrilliant Red HE-3BPseudo-second-orderIndicates intraparticle diffusion is the rate-limiting factor. researchgate.net
Expanded GraphiteAcid Red 3BPseudo-second-orderInternal diffusion appears to be the rate-limiting step. researchgate.net

Analysis of Degradation Products and Mineralization Assessment

Identification of Recalcitrant Moieties and Intermediate Species (e.g., Triazinyl Group, Aromatic Amines)

The degradation of complex azo dyes like this compound involves the breakdown of the molecule into smaller, often less colored, intermediate products. The complete mineralization to CO₂, H₂O, and inorganic ions is the ultimate goal, but often, recalcitrant moieties and stable intermediates are formed.

The degradation process typically begins with the cleavage of the most labile bonds. For azo dyes, the chromophore, which contains one or more azo bonds (–N=N–), is often the initial site of attack in advanced oxidation processes. nih.govmdpi.com This cleavage leads to rapid decolorization but not necessarily complete degradation. The breakdown of the parent dye molecule results in the formation of various aromatic intermediates, including aromatic amines, which can be more toxic than the original dye. researchgate.net

In the structure of this compound (and similar reactive dyes), the triazinyl group is known to be particularly recalcitrant. mdpi.com While the azo bond is readily broken, the s-triazine ring is highly stable and resistant to ring-opening, making it a persistent intermediate during the degradation process. mdpi.com Studies on the degradation of Reactive Brilliant Red X-3B have identified phthalic acid and muconic acid as organic intermediates, confirming the breakdown of the larger aromatic structures. nih.gov

Monitoring of Transformation Pathways via Spectroscopic and Chromatographic Methods

Tracking the degradation of this compound and identifying its transformation products requires a suite of analytical techniques.

Spectroscopic Methods: UV-Visible (UV-Vis) spectroscopy is the primary method for monitoring the decolorization process. mdpi.comrsc.org The characteristic absorption peaks of the dye in the visible region (around 512-538 nm for X-3B) decrease as the chromophore is destroyed. mdpi.com Changes in the UV region of the spectrum can indicate the formation and subsequent degradation of aromatic intermediates. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the parent dye and its degradation products, confirming the breakdown of specific bonds. rsc.orgnih.gov

Chromatographic Methods: To separate and identify the complex mixture of intermediates formed during degradation, chromatographic techniques are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to identify volatile and semi-volatile degradation products. nih.govrsc.orgnih.gov For non-volatile, polar, and larger molecular weight intermediates, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC/MS/MS) is employed. scispace.commdpi.com These powerful techniques allow for the proposition of detailed degradation pathways by identifying the sequence of intermediate products formed over time. scispace.com

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Evaluation for Mineralization Efficacy

While decolorization indicates the destruction of the dye's chromophore, it does not guarantee the complete elimination of organic pollutants. To assess the extent of mineralization—the conversion of organic carbon into CO₂—Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are measured. nih.gov

Total Organic Carbon (TOC): This is a direct measure of the total amount of carbon bound in organic compounds. TOC removal is the most definitive indicator of mineralization. mdpi.commdpi.com

Studies on the degradation of Reactive Brilliant Red X-3B consistently show that the rate of decolorization is significantly faster than the reduction in COD and TOC. nih.govmdpi.com For instance, in one study using a composite ferrate solution, 99% decolorization was achieved in 20 minutes, whereas after 60 minutes, the removal of COD and TOC was only 42% and 9%, respectively. nih.gov Similarly, a photo-Fenton process removed 56.9% of TOC after 60 minutes, indicating that a significant portion of the dye was converted into organic intermediates rather than being fully mineralized to CO₂ in that timeframe. researchgate.net These findings highlight that while advanced technologies can rapidly decolorize dye effluents, achieving complete mineralization often requires longer reaction times or more intensive treatment processes.

Environmental Fate and Ecotoxicological Implications of Direct Fast Red 3b

Environmental Persistence and Transport in Aquatic and Terrestrial Systems

The environmental persistence and mobility of dyes like Direct Fast Red 3B are largely governed by their interactions with soil and sediment. ewg.orgnih.gov The dye's complex aromatic structure and multiple sulfonic groups contribute to its stability and behavior in environmental matrices. researchgate.net

The adsorption and desorption characteristics of the closely related Reactive Red X-3B dye have been investigated in several typical Chinese soils, providing insight into the environmental behavior of such dyes. nih.gov Studies using batch experiments show that the adsorption process can be described by the Langmuir equation, indicating monolayer adsorption onto soil particles. ewg.orgcncolorchem.com

The maximum adsorption capacity varies significantly with soil type. Research indicates the order of maximum adsorbing capacity is: paddy soil > red soil > brown earth > drab soil. ewg.orgnih.govcncolorchem.com The adsorption process is dynamic and can be divided into four stages: an initial high-speed phase, followed by slowdown, tardiness, and finally a zero-approaching adsorption stage. ewg.orgnih.gov

The desorption of the dye, which determines its potential to be released back into the soil solution and become mobile, is also influenced by soil type. The increase of desorption has been observed to correlate with a decrease in soil organic matter. ewg.orgnih.gov This suggests that soils with lower organic content may release the dye more readily.

Interactive Table: Maximum Adsorption Capacity of Reactive Red X-3B in Different Soil Types

Soil TypeMaximum Adsorbing Capacity (Description)Langmuir Adsorption Coefficient
Paddy Soil (Aquorizem)Highest48.2
Red Soil (Krasnozem)High36.4
Brown Earth (Burozem)Medium50.7
Drab Soil (Cinnamon Soil)Lowest41.9

Note: Data is based on studies of Reactive Red X-3B, a closely related dye, to infer the behavior of this compound. ewg.orgnih.gov

The mobility and bioavailability of this compound in terrestrial systems are heavily dependent on the physicochemical properties of the soil. ewg.orgub.edu Key factors influencing its behavior include soil organic matter, pH, and temperature. ewg.orgcncolorchem.com

Soil Organic Matter (SOM): SOM is a critical factor in the adsorption of the dye. A reduction in soil organic matter leads to decreased adsorption, thereby increasing the dye's mobility and potential bioavailability. ewg.orgnih.govcncolorchem.com Conversely, higher SOM content enhances adsorption, sequestering the dye and reducing its movement through the soil profile.

Soil pH: Soil pH affects the surface charge of soil particles and the ionization state of the dye, influencing adsorption-desorption equilibrium. Desorption of the dye is inhibited under both acidic and basic conditions, suggesting that mobility is lowest in these pH ranges. ewg.orgnih.gov Adsorption tends to decrease under neutral pH conditions. cncolorchem.com

Temperature and Moisture: An increase in air temperature can lead to an increase in the desorption of the dye. ewg.orgnih.gov Similarly, higher soil moisture content can also promote desorption, potentially increasing the dye's mobility. nih.gov Conversely, reduced air temperature and unwatered conditions tend to decrease the adsorption of the dye on soils. cncolorchem.com

These factors collectively indicate that the release of the dye from contaminated soils can be significantly influenced by environmental conditions and human activities, potentially affecting its uptake by plants and its transport into aquatic systems. nih.gov

Ecotoxicological Assessment in Aquatic Organisms

The ecotoxicological profile of this compound (Direct Red 80) indicates it is toxic to aquatic life with long-lasting effects. nih.gov While specific comprehensive studies on Direct Red 80 in model organisms like zebrafish are limited, research on related azo dyes provides valuable insights into its potential impacts.

For instance, a study on Direct Red 28 showed it possessed acute toxicity to zebrafish larvae, with a determined LC50 value of 476.84 µg/mL. tci-thaijo.org Another study on Reactive Red 239 (RR 239) found its LC50 for zebrafish embryos after 96 hours of exposure to be 1,579 ± 25 mg/L, indicating a concentration-dependent effect on survival. researchgate.net These findings suggest that while toxicity levels can vary widely between different azo dyes, they can induce lethal and sublethal effects in the aquatic environment. nih.gov

Exposure to azo dyes during early life stages can lead to a range of developmental and morphological abnormalities in aquatic organisms. nih.gov In zebrafish models, exposure to various azo dyes has been shown to induce teratogenic effects. nih.gov

Common abnormalities observed in studies with related dyes include:

Delayed Development: Delayed yolk sac absorption and failure of the swimming bladder to inflate are common sublethal effects. tci-thaijo.org

Skeletal and Body Malformations: High concentrations of dyes like Reactive Red 239 have caused spine bending, curved tails, and other deformities. researchgate.net Other azo dyes have led to spinal curvature and tail distortion. nih.gov

Edema and Organ Defects: The development of cardiac and yolk sac edema is a frequently reported malformation. researchgate.netnih.gov Additionally, hepatotoxicity (liver damage) and cardiovascular toxicity have been observed with exposure to certain carcinogenic dyes. tci-thaijo.org Head and eye hypoplasia have also been noted. researchgate.net

These findings underscore the potential for this compound to act as a developmental toxicant in aquatic ecosystems, although direct experimental evidence for this specific compound is needed.

Oxidative stress is a key mechanism through which many pollutants, including dyes, exert their toxic effects. mdpi.comfrontiersin.org This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them with antioxidant defenses. Bioassays measuring biomarkers of oxidative stress can help elucidate the toxic mechanisms of a compound. mdpi.com

While specific oxidative stress studies on Direct Red 80 in fish were not found, research on other dyes in zebrafish provides a plausible model for its mechanism of toxicity. For example, the toxicity of the dye Basic Violet 14 has been linked to oxidative stress, as evidenced by the significant up-regulation of the GCLC gene, which is involved in the synthesis of the antioxidant glutathione. tci-thaijo.org In fish, key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) are the first line of defense against ROS. An increase in lipid peroxidation (LPO) is a common indicator of oxidative damage to cell membranes. mdpi.com The liver and gills are often primary sites for observing such effects due to their roles in detoxification and direct exposure.

Therefore, it is plausible that the aquatic toxicity of this compound could be mediated, at least in part, through the induction of oxidative stress, leading to cellular damage and the various toxicological outcomes observed in related compounds.

In Vitro and In Vivo Genotoxicity and Cytotoxicity Studies

The assessment of genotoxicity, a substance's ability to damage genetic material, is a critical component of its environmental risk profile. For this compound, this involves a series of in vitro (in a controlled environment outside a living organism) and in vivo (within a living organism) studies to determine its potential to cause mutations and cellular damage.

The mutagenic potential of a chemical refers to its capacity to induce mutations, which are permanent alterations in the DNA sequence. Chromosomal aberrations, on the other hand, are changes in the structure or number of chromosomes. Both are key indicators of genotoxicity.

Studies on various azo dyes have shown that they can be mutagenic or carcinogenic, with these effects potentially involving modifications to DNA. cabidigitallibrary.org The evaluation of mutagenicity often involves a battery of tests to assess three primary endpoints of genetic damage: gene mutations, clastogenicity (structural chromosome changes), and aneuploidy (changes in chromosome number). who.int

In vivo chromosomal damage assays are particularly significant as positive results in these tests correlate with carcinogenicity in rodents and humans. who.int The analysis of metaphase chromosomes is a widely used method to determine the mutagenic potential of a substance. cabidigitallibrary.org Some food additives and coloring agents have been identified as genotoxicants that can cause chromosomal aberrations in mammalian cells, including human cells. cabidigitallibrary.org For instance, some azo dyes and their derivatives have been found to be mutagenic or carcinogenic. cabidigitallibrary.org The process of somatic cell reprogramming into induced pluripotent stem cells (iPSCs) has also been shown to have "chromosomal mutagenicity," indicating that the process itself can induce chromosomal aberrations. nih.gov

While specific data for this compound is limited in the provided results, the general understanding of azo dyes suggests a potential for genotoxicity. For example, studies on other dyes like Allura Red have shown direct genotoxic effects in certain assays. academicjournals.org It is important to note that some genotoxic processes may not occur to a degree that leads to heritable changes, and cells possess DNA repair mechanisms. academicjournals.org Therefore, genotoxicity tests need to be both sensitive (detecting carcinogens) and specific (not flagging non-carcinogens). academicjournals.org

Cellular responses to chemical stressors and the assessment of cell viability are crucial for understanding the cytotoxic effects of a compound. These studies are conducted in both eukaryotic (cells with a nucleus, like human and plant cells) and prokaryotic (cells without a nucleus, like bacteria) systems to provide a comprehensive view of a substance's toxicity.

In prokaryotic systems like Escherichia coli, cells have specific genes that protect DNA from alkylation damage. nih.gov The cellular response to such damage can be heterogeneous, with some cells delaying the activation of repair mechanisms. nih.gov This variability in response can lead to significant differences in mutation rates within a cell population. nih.gov

In eukaryotic cells, the response to DNA damage is also complex. For example, during somatic reprogramming, an increase in reactive oxygen species (ROS) can lead to oxidative DNA damage. nih.gov The use of antioxidants has been shown to reduce the occurrence of chromosomal aberrations during this process. nih.gov

The viability of cells when exposed to a chemical is a direct measure of its cytotoxicity. Studies have shown that certain chemicals can cause a marked decrease in cell survival at high doses. mdpi.com The development of methods for the fast and sensitive detection of DNA synthesis in vivo allows for the study of cell cycle kinetics and cellular proliferation in response to chemical exposure. pnas.org However, the chemical processes involved in some of these detection methods can themselves be toxic to cells, leading to cell death. pnas.org

The table below summarizes the types of cellular responses and viability assessments conducted for chemical compounds.

System Cellular Response/Viability Assessment Key Findings References
Prokaryotic (e.g., E. coli)DNA alkylation repairHeterogeneous activation of repair genes, leading to varied mutation rates. nih.gov
Eukaryotic (e.g., mammalian cells)Response to DNA damage during reprogrammingIncreased reactive oxygen species can cause oxidative DNA damage. nih.gov
Eukaryotic (e.g., mammalian cell lines)Cell survival after chemical exposureDose-dependent decrease in cell viability. mdpi.com
In vivoDetection of DNA synthesisDevelopment of sensitive methods to monitor cellular proliferation. pnas.org

Bioaccumulation Potential and Food Chain Transfer Considerations

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and accumulates at a concentration higher than that in the surrounding medium. This is a significant concern for persistent organic pollutants, as they can be transferred through the food chain, a process known as biomagnification.

The potential for a compound to bioaccumulate is a key factor in chemical regulation. oup.com While assessment has traditionally focused on aquatic ecosystems, the physiological and ecological factors influencing bioaccumulation in terrestrial ecosystems are recognized as being different. oup.com In terrestrial systems, biotransformation appears to have a more significant impact on bioaccumulation and biomagnification than in aquatic systems. oup.com

Trophic transfer, the movement of a substance from one trophic level to the next, is a major pathway for exposure, especially for species that consume whole prey. frontiersin.org Studies on nanoplastics, for example, have shown that they can be transferred up the food chain, leading to bioaccumulation in higher trophic level organisms. nih.govplos.org The rate of uptake and bioaccumulation can vary depending on the duration of exposure. nih.govplos.org

The table below outlines key considerations for assessing the bioaccumulation potential and food chain transfer of a chemical.

Factor Description Relevance References
Trophic Transfer The movement of a substance from one level of the food chain to the next.A primary pathway for exposure and biomagnification in higher trophic level organisms. frontiersin.orgnih.govplos.org
Bioaccumulation The accumulation of a substance in an organism at a concentration higher than the surrounding environment.Indicates the potential for a substance to persist and concentrate in organisms. frontiersin.orgnih.govplos.org
Ecosystem Type Differences in bioaccumulation processes between aquatic and terrestrial environments.Terrestrial bioaccumulation is less predictable by hydrophobicity alone and more influenced by biotransformation. oup.com
Exposure Duration The length of time an organism is exposed to a substance.Can significantly influence the extent of uptake and bioaccumulation. nih.govplos.org

Ecological Risk Assessment Methodologies for this compound

Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. The process is typically tiered, starting with a screening level and progressing to more refined, site-specific assessments if potential risks are identified. epa.govservice.gov.uk

The ERA framework involves several key components:

Hazard Identification: Identifying the potential adverse effects of the substance.

Exposure Assessment: Determining the extent to which ecological receptors are exposed to the substance.

Effects Assessment (or Receptor Characterization): Evaluating the relationship between the level of exposure and the likelihood of adverse effects.

Risk Characterization: Integrating the exposure and effects assessments to estimate the probability and magnitude of adverse effects. epa.gov

Methodologies for ERA can range from deterministic screening-level assessments to more complex probabilistic risk assessments that use refined exposure models and effects analyses. oup.com These assessments often consider various lines of evidence, including quantitative risk curves, field and mesocosm studies, and surface-water monitoring data. oup.com

For chemicals like this compound, the ERA would need to consider its potential for direct effects on aquatic and terrestrial organisms, as well as indirect effects, such as the reduction of prey species. oup.com The assessment would identify ecological receptors of concern and evaluate potential exposure pathways, such as ingestion of contaminated food and water. epa.gov

The table below summarizes the key stages and considerations in an ecological risk assessment.

ERA Stage Description Key Considerations References
Scoping Initial stage to define the scope and objectives of the assessment.Identification of stressors, ecological receptors, and potential exposure pathways. sprfmo.int
Screening-Level Assessment A conservative assessment to identify potential risks.Use of deterministic models and worst-case scenarios. epa.govoup.com
Refined Assessment A more detailed assessment conducted if risks are identified at the screening level.Use of probabilistic models, species sensitivity distributions, and site-specific data. oup.com
Risk Characterization The final step to integrate all information and estimate ecological risk.Involves a weight-of-evidence approach considering all available data. epa.govoup.com

Interactions of Direct Fast Red 3b with Biological and Material Systems

Interaction Mechanisms with Biopolymers and Biological Components

Direct Fast Red 3B, a reactive azo dye, exhibits notable interactions with various biopolymers and biological components through both covalent and non-covalent mechanisms. These interactions are fundamental to its applications in dyeing, analytical chemistry, and biochemical studies.

Covalent Binding to Hydroxyl and Amino Groups in Cellulose (B213188) and Proteins

This compound, also known as Reactive Red 4, possesses a monochlorotriazine reactive group. This group is highly electrophilic, making it susceptible to nucleophilic attack from functional groups present in biopolymers like cellulose and proteins. mdpi.com

In the case of cellulose , a polysaccharide composed of β-glucose units, the hydroxyl (-OH) groups, particularly the primary hydroxyl group at the C6 position, act as nucleophiles. mdpi.com Under alkaline conditions, which facilitate the deprotonation of the hydroxyl groups, a covalent bond is formed between the dye and the cellulose fiber. mdpi.com This covalent linkage is responsible for the high wash-fastness of reactive dyes on cellulosic materials. researchgate.net

Similarly, proteins , which are polymers of amino acids, present various nucleophilic side chains. The amino (-NH2) groups of lysine (B10760008) residues and the hydroxyl groups of serine, threonine, and tyrosine residues can react with the monochlorotriazine ring of this compound. This reaction results in the formation of a stable, covalent adduct between the dye and the protein. The ability to covalently modify proteins is a key aspect of its use in various biochemical applications.

The general mechanism for the covalent binding of this compound is depicted in the following reaction scheme:

Dye-Cl + Substrate-XH → Dye-X-Substrate + HCl

Where:

Dye-Cl represents this compound with its monochlorotriazine group.

Substrate-XH represents a biopolymer with a nucleophilic group (e.g., Cellulose-OH or Protein-NH2).

Dye-X-Substrate is the resulting covalently bonded conjugate.

Non-Covalent Interactions with Nucleic Acids and Enzymes

Beyond covalent bonding, this compound can also engage in non-covalent interactions with biological macromolecules such as nucleic acids and enzymes. These interactions, which include electrostatic forces, hydrogen bonding, and van der Waals forces, are crucial for understanding the dye's broader biological effects. acs.orgoup.com

With nucleic acids , the negatively charged phosphate (B84403) backbone can interact electrostatically with the positively charged or polar regions of the dye molecule. Furthermore, the planar aromatic rings of the dye can intercalate between the base pairs of the DNA double helix or bind to the grooves of the DNA structure. nih.gov The binding of small molecules to nucleic acids can be studied using techniques like fluorescence spectroscopy, which can reveal changes in the fluorescence of the dye upon interaction. mdpi.comrsc.org

In the context of enzymes , non-covalent binding of this compound can lead to inhibition of their catalytic activity. The dye can bind to the active site of an enzyme, competing with the natural substrate, or to an allosteric site, inducing a conformational change that reduces the enzyme's efficiency. libretexts.org The study of such interactions is important for understanding the potential toxicological effects of the dye and for its application as a biochemical tool.

Application in Analytical Chemistry and Biosensing

The interactive properties of this compound have been harnessed for various applications in analytical chemistry and biosensing, particularly for the detection and quantification of specific analytes.

Colorimetric Methods for Analyte Quantification (e.g., Chitosan (B1678972) Analysis)

A significant application of this compound is in the colorimetric quantification of chitosan. researchgate.netnih.gov Chitosan, a deacetylated derivative of chitin, is a biocompatible and biodegradable polysaccharide with numerous applications. scirp.orgnanobioletters.com The interaction between the anionic dye and the cationic chitosan in an acidic medium leads to the formation of a complex, resulting in a noticeable color change. researchgate.net

This color change, specifically a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the dye, can be measured using a spectrophotometer. researchgate.netnih.gov The intensity of the color change is proportional to the concentration of chitosan, allowing for its quantification. researchgate.net An improved method involves centrifuging the solution to sediment the chitosan-dye colloids and then measuring the concentration of the uncomplexed dye in the supernatant, which enhances the sensitivity of the assay. researchgate.netnih.gov

Table 1: Comparison of Chitosan Quantification Methods

Method Principle Wavelength (nm) Sensitivity Reference
Colloid Method Measures absorbance of dispersed chitosan-dye complex 575 10 to 80 ppm researchgate.net

Development of Spectroscopic Probes for Molecular Interactions

The fluorescent properties of this compound and similar dyes make them valuable as spectroscopic probes for studying molecular interactions. mdpi.comnist.gov When a fluorescent dye binds to a target molecule, its fluorescence properties, such as intensity, lifetime, and polarization, can change significantly. These changes provide insights into the binding event and the local environment of the dye. researchgate.netnih.gov

For instance, fluorescence correlation spectroscopy (FCS) can be used to measure the association and dissociation rates of a fluorescently labeled molecule binding to its target in real-time, even within living cells. nist.gov The interaction of dyes with nucleic acids can be monitored by changes in fluorescence, providing information on the binding mode and affinity. mdpi.com The development of such probes is a dynamic area of research, with applications in diagnostics, drug discovery, and fundamental biological studies. nih.gov

Biochemical and Enzymatic Inhibition Studies

This compound has been utilized as a tool in biochemical and enzymatic inhibition studies. Its ability to interact with enzymes, both covalently and non-covalently, allows researchers to investigate enzyme mechanisms and identify potential inhibitors. nih.govpnas.org

The inhibitory effect of a compound on an enzyme is typically characterized by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximal inhibition. For example, studies on the inhibition of certain enzymes by compounds similar in reactivity to this compound have been conducted to understand their mechanism of action. pnas.org

In some cases, the inhibition can be partial, meaning the enzyme-substrate-inhibitor complex can still produce the product, albeit at a reduced rate. nih.gov The study of such inhibition mechanisms provides valuable information for pharmacology and toxicology. nih.gov Furthermore, the interaction of dyes like Reactive Red X-3B (a similar reactive dye) with soil components has been shown to affect the uptake of essential nutrients like iron by crops, indicating an indirect enzymatic inhibition by chelating the metal cofactor. researchgate.net This highlights the broader environmental and agricultural implications of such compounds.

Computational and Theoretical Chemistry Approaches in Direct Fast Red 3b Research

Molecular Modeling and Simulation of Direct Fast Red 3B

Molecular modeling and simulation are powerful tools for investigating the behavior of this compound at an atomic level. These techniques allow researchers to build and manipulate three-dimensional models of the dye molecule and simulate its interactions with other molecules and materials.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.orgacs.org In the context of this compound, DFT calculations are instrumental in predicting its electronic properties and reactivity. By analyzing the distribution of electrons within the molecule, researchers can identify the most likely sites for chemical reactions to occur. researchgate.net This is particularly important for understanding how the dye binds to textile fibers and how it might be broken down in the environment.

DFT can be used to calculate various electronic properties, as detailed in the table below.

PropertyDescriptionRelevance to this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap often indicates higher reactivity and can be related to the color of the dye.
Electron Density Distribution A map showing the probability of finding an electron at different locations within the molecule.Helps to identify electron-rich and electron-deficient regions, which are key to understanding chemical interactions.
Electrostatic Potential The potential energy of a positive charge at various points around the molecule.Provides insights into how the molecule will interact with other charged or polar molecules. acs.org

These calculations provide a theoretical foundation for understanding the dye's behavior in various applications.

This compound, like many organic dyes, possesses aromatic rings in its structure, which can lead to π-π stacking interactions. wikipedia.org These non-covalent interactions, where the electron clouds of aromatic rings overlap, play a significant role in the aggregation of dye molecules and their binding to surfaces. researchgate.netmdpi.com Computational models can predict the strength and geometry of these interactions, which influences the dye's color intensity and fastness properties.

Furthermore, this compound has a known affinity for metal ions. researchgate.net This property is crucial as metal ions can be used as mordants in the dyeing process to improve the fixation of the dye to the fabric. Theoretical calculations can predict the binding affinities of the dye for different metal ions, helping to select the most effective mordants. acs.orgnih.gov

Interaction TypeSignificance for this compound
π-π Stacking Influences dye aggregation, solubility, and lightfastness. rsc.org
Metal-Binding Key to understanding the role of metal mordants in improving dye fastness.

The primary application of this compound is in dyeing cellulose (B213188) fibers such as cotton and linen. chemicalbook.commarsgroup.in Understanding how the dye molecules bind to the cellulose polymer is essential for optimizing the dyeing process. Molecular simulations can model the interactions between the dye and cellulose at the atomic level. These simulations can reveal the specific binding sites on the cellulose fiber and the orientation of the dye molecules. cellulosechemtechnol.ro

A study on a modified cellulose-based adsorbent for Disperse Red 3B dye showed a maximum adsorption capacity of 103.95 mg/g, with the adsorption process fitting the Langmuir model, indicating monolayer adsorption at specific homogeneous sites. researchgate.net This type of data, derived from simulations, is invaluable for designing more efficient and durable dyeing processes.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational methods that aim to establish a mathematical relationship between the chemical structure of a molecule and its properties or biological activities. ontosight.aifiveable.meresearchgate.net These models are powerful tools for predicting the behavior of new or untested compounds based on their molecular structure. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the 3D shape and electrostatic properties of molecules with their biological activity or other properties. google.com In the context of this compound, CoMFA can be used to build models that predict the dye's interaction with substrates like cellulose. mdpi.com By analyzing the steric and electrostatic fields around the dye molecule, CoMFA can identify the structural features that are most important for strong binding and high adsorptivity. nih.govresearchgate.net

A study on red reactive dyes demonstrated that CoMFA could successfully predict a reliable model for the interaction with cellulose, highlighting the importance of both electrostatic and steric interactions. mdpi.com The graphical contour maps generated by CoMFA provide a visual guide for understanding how modifications to the dye's structure might affect its binding affinity. mdpi.comscience.gov

QSPR and QSAR studies aim to find correlations between specific structural features of a molecule and its observed properties. whiterose.ac.uknih.gov For this compound, this involves identifying molecular descriptors (numerical representations of molecular structure) that are statistically linked to properties like water solubility, lightfastness, and toxicity. plos.orgmdpi.comacs.org

The development of these models follows a general workflow:

Data Collection : Gathering a dataset of molecules with known properties. ontosight.ai

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule. ontosight.ai

Model Development : Using statistical methods to build a mathematical model that links the descriptors to the property of interest. ontosight.ai

Model Validation : Testing the model's predictive power on an independent set of molecules. fiveable.me

A chemoinformatics analysis of acid and direct dyes highlighted the efficiency of QSPR in analyzing structure-property relationships, such as the lightfastness and wash fastness of dyes on various fibers. mdpi.com By understanding these correlations, it becomes possible to design new dyes with improved performance and reduced environmental impact.

Computational Approaches for Understanding Dye Aggregation

Computational chemistry provides powerful tools for investigating the mechanistic details of dye aggregation at a molecular level. acs.org For complex polyazo dyes like this compound, these approaches offer insights that are often inaccessible through experimental methods alone. Molecular dynamics (MD) simulations and quantum chemical (QC) calculations are primary techniques used to model the behavior of dye molecules in solution. aip.org By simulating the interactions between multiple dye molecules, researchers can observe the spontaneous process of self-assembly and analyze the underlying driving forces. nih.gov These simulations can track the positions and orientations of dye molecules over time, revealing the pathways and intermediate structures that lead to the formation of stable aggregates. aip.org This computational exploration is crucial for understanding how factors like dye concentration and solvent environment influence aggregation behavior. nih.gov

Energetic and Geometric Analysis of Dimer and Higher-Order Aggregate Formation

A fundamental aspect of studying dye aggregation is the characterization of the energetic and geometric properties of dimers and higher-order clusters. Computational methods are employed to calculate these parameters, providing a quantitative description of the aggregated state.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic structure and optimize the geometry of dye aggregates. nih.govksu.edu.sa These calculations can yield precise values for the interaction energies between dye molecules within a dimer or larger assembly. aps.org For instance, studies on other dye systems have successfully calculated the energy levels of delocalized dimer states, which are critical for understanding the photophysical properties of the aggregates. aps.org

Molecular dynamics simulations complement these quantum methods by modeling the dynamic behavior of aggregates in a simulated aqueous environment. aip.orgacs.org From these simulations, key geometric parameters can be extracted. These parameters describe the spatial arrangement of the molecules within the aggregate.

Table 1: Key Parameters in the Energetic and Geometric Analysis of Dye Aggregates

Parameter Description Typical Computational Method
Interaction Energy The energy gained by the formation of an aggregate from isolated monomers. A negative value indicates a stable aggregate. Quantum Chemistry (DFT), Molecular Mechanics
Intermonomeric Distance The average distance between the centers of mass of two adjacent dye molecules in an aggregate. researchgate.net Molecular Dynamics (MD) Simulations
Twist Angle (θ) The angle of rotation between the planes of two adjacent dye molecules. researchgate.net Molecular Dynamics (MD) Simulations
π-Stacking Distance The perpendicular distance between the aromatic planes of stacked dye molecules. Molecular Dynamics (MD) Simulations, X-ray Diffraction

Analysis of these parameters helps classify the type of aggregate formed. For example, in the study of Rhodamine 3B, computational analysis identified head-to-tail J-type dimers and trimers based on their distinct spectral and geometric characteristics. researchgate.netresearchgate.net Similarly, for perylene (B46583) diimide derivatives, MD and QC methods were combined to simulate aggregation and compute the properties of the resulting dimers and tetramers. aip.org Such analyses are essential for correlating the structure of this compound aggregates with their macroscopic properties, such as color and lightfastness.

Elucidation of Hydrophobic and Electrostatic Forces in Self-Assembly

Hydrophobic Interactions: These are a major driving force for the aggregation of dye molecules, which often contain large, nonpolar aromatic structures. chinesechemsoc.orgnih.gov The hydrophobic effect encourages the dye molecules to cluster together to minimize their contact with surrounding water molecules, an entropically favorable process. pnas.org Computational studies can map the hydrophobic and hydrophilic patches on the surface of a molecule like this compound, predicting how these regions will orient themselves during aggregation to shield the nonpolar parts from the solvent. nih.govpnas.org

Electrostatic Interactions: These forces arise from the distribution of partial charges within the dye molecule. chinesechemsoc.orgnih.gov For ionic dyes such as this compound, which possesses multiple sulfonate (-SO₃⁻) groups, electrostatic interactions are particularly significant. cncolorchem.com While repulsion between the negatively charged sulfonate groups on different molecules would be expected to hinder aggregation, these interactions can be modulated by the presence of counter-ions (like Na⁺) in the solution and can direct the specific geometry of the final aggregate. nih.gov Computational analyses, such as calculating the electrostatic potential surface, can reveal how these charged groups are distributed and how they interact during the formation of a dimer or larger cluster. researchgate.net The interplay between attractive hydrophobic forces and repulsive/attractive electrostatic forces ultimately determines the final, most stable aggregate structure. nih.gov

Table 2: Driving Forces in Dye Self-Assembly

Force Role in Aggregation Computational Investigation Method
Hydrophobic Interaction Primarily drives the initial association of nonpolar parts of dye molecules to minimize contact with water. pnas.org Molecular Dynamics (MD) with explicit water, Solvation energy calculations.
Electrostatic Interaction Directs the specific orientation of dye molecules within the aggregate, influenced by charged functional groups (e.g., sulfonate groups) and counter-ions. nih.govchinesechemsoc.org Poisson-Boltzmann calculations, Calculation of electrostatic potential surfaces, MD simulations.
Hydrogen Bonding Can contribute to the stability and specific structure of the aggregate, particularly between functional groups on adjacent molecules. chinesechemsoc.orgumd.edu MD simulations, Quantum chemical calculations.

Theoretical Insights into Degradation Mechanisms and Pathway Prediction

Computational chemistry is a valuable tool for predicting the degradation pathways of azo dyes like this compound, offering insights into their environmental fate. ccsnorway.com Theoretical models can simulate the chemical reactions involved in degradation, helping to identify key intermediates and final products. This is particularly useful for complex processes like advanced oxidation processes (AOPs) or enzymatic degradation.

In the context of oxidative degradation, computational methods can predict the most likely sites on the dye molecule for an initial attack by reactive species such as hydroxyl radicals (•OH). mdpi.com By calculating parameters like electron density and bond dissociation energies, researchers can identify the weakest bonds or most reactive sites. For azo dyes, the azo linkage (–N=N–) is often a primary target for cleavage, leading to the decolorization of the dye. mdpi.commdpi.com Quantum chemical calculations can model the reaction steps involved in this cleavage, elucidating the mechanism.

Furthermore, computational approaches can predict the subsequent degradation of the aromatic intermediates, such as substituted benzene (B151609) and naphthalene (B1677914) rings, which are formed after the initial azo bond cleavage. mdpi.com Theoretical studies on amine degradation, for example, provide detailed schemes for both gas-phase and aqueous-phase oxidation pathways, which can be adapted to model the breakdown of the aromatic amine structures within the dye molecule. ccsnorway.com

In the field of bioremediation, computational docking and molecular dynamics simulations can be used to study how a dye molecule interacts with the active site of a degrading enzyme, such as laccase or azoreductase. researchgate.netlgu.edu.pk These simulations can predict the binding affinity and orientation of the dye within the enzyme, suggesting whether the enzyme can effectively catalyze its degradation. researchgate.net Such in-silico strategies provide a cost-effective way to screen potential microbial enzymes for their dye degradation capabilities before proceeding to experimental analysis. researchgate.netlgu.edu.pk

Table 3: Computational Approaches for Predicting Dye Degradation

Degradation Type Computational Method Predicted Information Example Application
Oxidative Degradation Quantum Chemistry (DFT), Reaction Pathway Modeling Reactive sites, bond cleavage energies, reaction intermediates, final products. Predicting the cleavage of the azo bond in Reactive Brilliant Red X-3B by hydroxyl radicals. mdpi.com
Photocatalytic Degradation Quantum Chemistry, Molecular Dynamics Electron excitation energies, interaction with catalyst surfaces, radical attack sites. Modeling the interaction and degradation of dyes on a TiO₂ surface under UV irradiation. mdpi.com

| Biodegradation (Enzymatic) | Molecular Docking, Molecular Dynamics (MD) | Binding affinity of the dye to an enzyme's active site, conformational changes, potential for enzymatic reaction. | Assessing the binding of various azo dyes to enzymes like laccase and oxidoreductase to predict degradation potential. researchgate.netlgu.edu.pk |

Emerging Research Frontiers and Future Directions for Direct Fast Red 3b

Integration of Multi-Omics Approaches in Ecotoxicological Investigations

To understand the environmental impact of azo dyes, researchers are increasingly turning to multi-omics approaches. These methods provide a comprehensive view of the biological effects of chemicals by combining data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This integrated approach allows for a more detailed understanding of the toxicological pathways and mechanisms of action of substances like Direct Fast Red 3B. researchgate.netnih.gov

A recent case study involving seven disperse azo dyes demonstrated the power of multi-omics in chemical grouping and read-across for toxicity assessment. apcra.netnih.gov By generating bioactivity profiles based on transcriptomics and metabolomics data from Daphnia magna, researchers were able to identify the most suitable analogue for predicting the long-term toxicity of a target dye. researchgate.netnih.gov This methodology helps to fill data gaps for less-studied chemicals by leveraging data from better-characterized analogues. researchgate.net Such approaches are crucial for the ecotoxicological risk assessment of the vast number of azo dyes used in various industries. researchgate.netnih.gov

The application of multi-omics is not limited to single organisms. Spatially resolved multi-omics is an emerging field that maintains the native spatial relationships among biomolecules, offering insights that bulk analysis cannot. csic.es These advanced techniques are being applied in environmental toxicology to better understand how pollutants affect organisms at the molecular level. csic.esfrontiersin.org For instance, studies on the freshwater cnidarian Hydra attenuata have utilized a multi-scale biomarker approach to evaluate the effects of the azo dye Disperse Red 1, investigating biochemical, morphological, and behavioral endpoints. researchgate.net

Interactive Table: Examples of Multi-Omics Applications in Ecotoxicology
Organism Model Azo Dye Studied Omics Techniques Applied Key Findings
Daphnia magna Disperse Yellow 3 and six other azo dyes Transcriptomics, Metabolomics Identified Sudan 1 as the most suitable analogue for read-across of long-term toxicity. researchgate.netnih.gov
Hydra attenuata Disperse Red 1 Biochemical, Morphological, Behavioral Biomarkers Showed that the dye induces defense mechanisms and affects reproduction and feeding behavior. researchgate.net
Zebrafish (Danio rerio) Indoxacarb (pesticide) Metabolomics, Mass Spectrometry Imaging Revealed alterations in lipid and metabolic pathways, indicating potential liver toxicity. csic.es

Development of Sustainable and Green Synthesis Routes for Azo Dyes

In response to the environmental concerns associated with traditional azo dye synthesis, significant research is focused on developing "green" and sustainable manufacturing processes. rsc.orglongdom.org These efforts aim to reduce or eliminate the use of hazardous substances, minimize waste, and lower energy consumption.

One promising approach is the use of solvent-free or environmentally benign solvent systems. For instance, a green method for synthesizing azo dyes has been developed using a grinding technique at room temperature, which avoids the need for toxic solvents and harsh reaction conditions. rsc.orglongdom.orgresearchgate.net Another innovative route utilizes methyl nitrite (B80452) for the clean preparation of aryl diazonium ions, a key intermediate in azo dye synthesis, which circumvents the formation of problematic decomposition products. scirp.org

The use of catalysts is another key area of green synthesis research. Scientists are exploring the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles and nano silica (B1680970) supported boron trifluoride, which can be easily recovered and reused, making the process more economical and environmentally friendly. rsc.orgresearchgate.netresearchgate.net These catalysts have been shown to be effective in promoting the diazotization and coupling reactions under mild conditions. rsc.orgresearchgate.net Biological synthesis methods, using plant extracts as reducing and stabilizing agents, are also being investigated as a cost-effective and eco-friendly alternative for producing nanoparticles used in various applications, including dye synthesis and degradation. nih.govlmaleidykla.lt

Interactive Table: Green Synthesis Approaches for Azo Dyes
Green Synthesis Method Key Features Examples of Catalysts/Reagents
Grinding Method Solvent-free, room temperature reaction. rsc.orglongdom.org Sulfonic acid functionalized magnetic Fe3O4 nanoparticles. rsc.orgresearchgate.net
Methyl Nitrite Diazotization Avoids formation of dark decomposition products. scirp.org Methyl Nitrite. scirp.org
Solid Acid Catalysis Recoverable and reusable catalysts, mild reaction conditions. researchgate.netresearchgate.net Nano silica supported boron trifluoride (nano BF3·SiO2). researchgate.net
Biological Synthesis Use of plant extracts as reducing and stabilizing agents. lmaleidykla.lt Matricaria chamomilla (chamomile) flower extract for CuO nanoparticles. lmaleidykla.lt

Advanced Functional Materials for Enhanced Remediation and Sensing Applications

The removal of azo dyes from wastewater is a critical environmental challenge, and researchers are actively developing advanced functional materials for more efficient remediation. iwaponline.comresearchgate.net These materials offer advantages such as high removal efficiency, selectivity, and reusability. citedrive.com

A wide range of materials are being investigated, including nanomaterials, metal oxides, polymer composites, and biomaterials. iwaponline.comresearchgate.net Nanomaterials, such as metal nanoparticles and carbon dots, are of particular interest due to their unique optical and electronic properties. iwaponline.com For example, cobalt oxide nanoparticles have been shown to be effective photocatalysts for the degradation of dyes like Rhodamine B and Direct Red 80 under visible light. researchgate.net Similarly, composites of zinc oxide and titanium dioxide have demonstrated high efficiency in the photodegradation of textile dyes. researchgate.net

Functionalized fibers and polymers also show great promise for dye removal. bohrium.com For instance, polyacrylonitrile (B21495) fibers functionalized with quaternary ammonium (B1175870) salts have been developed for the effective removal of anionic azo dyes from aqueous solutions. bohrium.com Green polymeric nanomaterials, often incorporating metal oxides like TiO2 or Fe3O4, are being explored for the photocatalytic degradation of various dyes. nih.govresearchgate.net

In addition to remediation, advanced materials are being developed for the sensitive and selective sensing of azo dyes. Electrochemical sensors, particularly those based on nanomaterials like carbon nanotubes and metal nanoparticles, are a key area of research. mdpi.com These sensors can provide rapid and accurate detection of dyes in various matrices. mdpi.comresearchgate.net

Interactive Table: Advanced Materials for Azo Dye Remediation and Sensing
Material Type Example Application Key Advantage
Metal Oxide Nanoparticles Cobalt Oxide (Co3O4) Photocatalytic degradation of Direct Red 80. researchgate.net Effective under visible light. researchgate.net
Composite Nanomaterials ZnO/TiO2 Photocatalytic degradation of textile dyes. researchgate.net High recyclability and stability. researchgate.net
Functionalized Fibers Quaternary ammonium salt-functionalized polyacrylonitrile fiber Removal of anionic azo dyes. bohrium.com High adsorption capacity and reusability. bohrium.com
Nanomaterial-based Sensors Carbon nanotube or metal nanoparticle modified electrodes Electrochemical sensing of synthetic dyes. mdpi.com Enhanced sensitivity and selectivity. mdpi.com

Application of Machine Learning and Artificial Intelligence in Dye Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in various aspects of azo dye research, from predicting toxicity to optimizing remediation processes. tandfonline.comnih.govnih.gov These computational approaches can analyze large datasets to identify patterns and make predictions, accelerating the pace of scientific discovery. acs.org

In the realm of toxicology, AI models are being developed to predict the toxicity of chemicals based on their molecular structure. acs.org This is particularly valuable for the vast number of azo dyes for which limited toxicological data exists. For example, ML algorithms have been used to investigate the association between azo dyes and skin cancer by identifying key genes and pathways involved in carcinogenesis. sciety.orgresearchgate.net

ML is also being applied to predict the performance of catalytic systems for the degradation of azo dyes and other pollutants. nih.govresearchgate.net By modeling the relationship between various parameters and degradation efficiency, these models can help in the design of more effective remediation strategies. nih.govmdpi.com For instance, ML has been used to model the aerobic biodegradation of azo dyes and to predict the catalytic performance of various materials in removing hazardous pollutants from wastewater. researchgate.netmdpi.com

Furthermore, AI is being integrated with electrochemical sensors to enhance the monitoring and removal of azo dyes. researchgate.net These intelligent sensor systems can provide real-time data and can be used to control and optimize remediation processes. researchgate.net

Interactive Table: Applications of Machine Learning and AI in Azo Dye Research
Application Area Machine Learning/AI Technique Specific Use Case Reference
Toxicology Gradient Boosting Machine (GBM), Support Vector Machine (SVM) Predicting the association between azo dyes and skin cancer. sciety.orgresearchgate.net
Remediation Random Forest, Support Vector Regression Modeling the biodegradation of azo dyes. mdpi.com
Catalysis XGBoost, Random Forest, SVM Predicting the catalytic reduction performance for azo dye removal. researchgate.net
Sensing Support Vector Machine (SVM), Genetic Algorithm (GA) Enhancing the performance of electrochemical sensors for dye detection. researchgate.net

Policy and Regulatory Implications of Scientific Findings on this compound

Scientific research on the potential health and environmental impacts of azo dyes, including this compound, has significant policy and regulatory implications. sustainability-directory.comsustainability-directory.com Governments and international bodies are increasingly implementing regulations to control the use of certain azo dyes, particularly those that can cleave to form carcinogenic aromatic amines. sustainability-directory.comijrrjournal.com

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation that restricts the use of certain azo dyes in consumer products. ijrrjournal.comuark.edu REACH identifies 22 aromatic amines as carcinogenic and prohibits the use of azo dyes that can release these amines above a certain concentration in textiles and leather goods. uark.eduresearchgate.net While the United States does not have a federal ban on all azo dyes, several states have their own regulations restricting certain aromatic amines derived from these dyes. ijrrjournal.comuark.edu Other countries, including China, Japan, and South Korea, have also implemented restrictions on specific azo dyes. ijrrjournal.com

These regulations are a direct response to scientific evidence demonstrating the potential risks associated with some azo dyes. sustainability-directory.com The ongoing research into the toxicology, environmental fate, and degradation of these compounds will continue to inform and shape future policies. tandfonline.com As new scientific findings emerge, it is likely that regulatory frameworks will be updated to address any newly identified risks. uark.edu This dynamic interplay between science and policy is crucial for ensuring the protection of human health and the environment. sustainability-directory.com

Interactive Table: International Regulations on Azo Dyes
Regulatory Body/Region Key Regulation Scope of Restriction
European Union REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Restricts azo dyes that can cleave to form 22 specified carcinogenic aromatic amines in textiles and leather goods. uark.edu
United States State-level regulations (e.g., California Proposition 65) No federal ban, but some states restrict certain aromatic amines from azo dyes in consumer products. ijrrjournal.comuark.edu
China National General Safety Technical Code for Textile Products Restricts the use of azo dyes that can release harmful aromatic amines. ijrrjournal.com
Japan Act on Control of Household Products Containing Harmful Substances Designates certain azo dyes as hazardous substances and restricts their use. ijrrjournal.com

Q & A

Basic Research Questions

Q. What analytical techniques are commonly employed to characterize the degradation products of Direct Fast Red 3B in wastewater treatment studies?

  • Methodological Answer : Degradation analysis typically involves UV-vis spectrophotometry to monitor decolorization rates, Fourier-transform infrared spectroscopy (FTIR) to identify functional group alterations, and gas chromatography-mass spectrometry (GC-MS) to detect intermediate metabolites. For example, a study using a fungal-algal consortium reported 98.09% decolorization and identified fragmented aromatic compounds via GC-MS, confirming the breakdown of the dye’s chromophore structure .

Q. How can researchers determine the optimal pH and temperature for this compound degradation in microbial systems?

  • Methodological Answer : Conduct controlled batch experiments with varying pH (e.g., 3–9) and temperature (e.g., 20–40°C) levels. Measure degradation efficiency using spectrophotometric absorbance at the dye’s λmax (e.g., 520 nm for this compound). Statistical tools like response surface methodology (RSM) can optimize these parameters. A study on Aspergillus-Chlorella co-cultures achieved 93.9% COD removal under pH 5.5 and 30°C, highlighting the need for parameter-specific optimization .

Q. What are the standard protocols for assessing the toxicity of this compound degradation intermediates?

  • Methodological Answer : Use bioassays such as Daphnia magna mortality tests or seed germination assays (e.g., using Lactuca sativa). Compare toxicity before and after degradation. For instance, GC-MS data from fungal-algal treatment revealed low-toxicity metabolites like phthalic acid derivatives, validated via ecotoxicity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across different microbial consortia?

  • Methodological Answer : Perform comparative metabolomic profiling using LC-MS/MS or NMR to identify pathway-specific intermediates. Replicate studies under standardized conditions (e.g., identical dye concentrations, inoculum ratios). For example, discrepancies in lignin peroxidase (LiP) vs. manganese peroxidase (MnP) dominance can be addressed by quantifying enzyme activities (e.g., LiP = 86.7 U/L, MnP = 122.5 U/L) and correlating them with metabolite profiles .

Q. What experimental designs are effective for isolating the role of specific enzymes (e.g., peroxidases) in this compound degradation?

  • Methodological Answer : Use enzyme inhibition assays (e.g., adding NaN₃ to inhibit peroxidases) or gene knockout strains. Monitor degradation efficiency and enzyme kinetics via spectrophotometry and activity assays. A study demonstrated MnP’s critical role by showing a 70% reduction in decolorization upon inhibition, validated via SDS-PAGE zymography .

Q. How can synergistic interactions in microbial consortia be systematically analyzed to enhance this compound degradation?

  • Methodological Answer : Employ metatranscriptomics to identify gene expression patterns during co-culture. Use fluorescence in situ hybridization (FISH) to track microbial spatial interactions. For example, Aspergillus sp. XJ-2 and Chlorella sorokiniana showed enhanced nutrient exchange (e.g., algal O₂ supplementation for fungal respiration), improving dye tolerance by 40% compared to monocultures .

Q. What strategies mitigate matrix interference when analyzing this compound in complex wastewater samples?

  • Methodological Answer : Implement sample pre-treatment steps:

  • Solid-phase extraction (SPE) with C18 cartridges to isolate the dye.
  • Use internal standards (e.g., deuterated anthraquinones) in LC-MS to correct for matrix effects.
  • Validate recovery rates via spike-and-recovery experiments (e.g., 85–110% recovery in synthetic wastewater) .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., FTIR + GC-MS) and conduct systematic reviews to identify knowledge gaps. For instance, conflicting reports on salt tolerance can be resolved by meta-analyzing datasets from studies using NaCl gradients (e.g., 0–10% w/v) .
  • Experimental Reproducibility : Document protocols using platforms like protocols.io . Include negative controls (e.g., autoclaved inoculum) and triplicate runs to ensure statistical robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.